Decarboxy Fexofenadine
CAS No.: 185066-37-9
Cat. No.: VC0192776
Molecular Formula: C31H39NO2
Molecular Weight: 457.66
Purity: > 95%
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 185066-37-9 |
|---|---|
| Molecular Formula | C31H39NO2 |
| Molecular Weight | 457.66 |
| IUPAC Name | 4-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]-1-(4-propan-2-ylphenyl)butan-1-ol |
| Standard InChI | InChI=1S/C31H39NO2/c1-24(2)25-15-17-26(18-16-25)30(33)14-9-21-32-22-19-29(20-23-32)31(34,27-10-5-3-6-11-27)28-12-7-4-8-13-28/h3-8,10-13,15-18,24,29-30,33-34H,9,14,19-23H2,1-2H3 |
| SMILES | CC(C)C1=CC=C(C=C1)C(CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O |
| Appearance | White to Off-White Solid |
Introduction
Chemical Properties and Structure
Chemical Identification
Decarboxy Fexofenadine is chemically identified by the following properties:
| Property | Value |
|---|---|
| IUPAC Name | 4-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]-1-(4-propan-2-ylphenyl)butan-1-ol |
| Molecular Formula | C31H39NO2 |
| Molecular Weight | 457.6 g/mol |
| CAS Number | 185066-37-9 |
The chemical structure features a piperidinyl group connected to a diphenylmethanol moiety, with a hydroxyl group in a specific position that distinguishes it from fexofenadine. This unique structure contributes to its specific receptor binding properties and pharmacological effects.
Structural Characteristics
Decarboxy Fexofenadine maintains the core structural elements of fexofenadine but lacks the carboxyl group. The compound contains:
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A piperidinyl ring that serves as an important pharmacophore
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A diphenylmethanol group that contributes to receptor binding
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A hydroxyl-containing butanol chain connected to a 4-isopropylphenyl group
These structural features enable specific interactions with the H1 histamine receptor, which is crucial for its antihistaminic activity. The absence of the carboxyl group potentially affects its pharmacokinetic properties, particularly its distribution and elimination pathways.
Synthesis and Preparation Methods
Synthetic Routes
The synthesis of Decarboxy Fexofenadine requires precise reaction conditions and specific catalysts to ensure high purity of the final product. While direct synthesis information for decarboxy fexofenadine is limited in the provided search results, related fexofenadine derivatives synthesis approaches can provide insight into potential synthetic pathways.
A general approach involves modifications of fexofenadine through controlled reactions. For fexofenadine derivatives, reactions typically begin with carboxyl group modifications through esterification reactions, followed by nucleophilic substitution reactions . These methods could be adapted for decarboxy fexofenadine synthesis by incorporating steps to remove or prevent formation of the carboxyl group.
Industrial Production Considerations
Industrial production of this compound would require specialized facilities equipped for complex organic syntheses. The process would involve:
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Large-scale reactions under stringent quality control measures
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Specialized equipment for handling sensitive reagents and controlling reaction conditions
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Advanced purification techniques to ensure pharmaceutical-grade purity
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Rigorous quality testing to confirm structural integrity and purity
The reaction conditions must be carefully controlled, with particular attention to temperature, catalyst selection, and reaction time to maximize yield and minimize unwanted side products.
Mechanism of Action
Molecular Interactions
At the molecular level, the compound likely forms specific interactions with key amino acid residues in the binding pocket of the H1 receptor. The diphenylmethanol group and the piperidinyl ring are essential structural components that facilitate these interactions. The absence of the carboxyl group may alter the binding profile compared to fexofenadine, potentially affecting receptor selectivity or binding affinity.
Pharmacological Properties
Pharmacokinetics
While specific pharmacokinetic data for decarboxy fexofenadine is limited in the provided research, we can extrapolate some properties based on related compounds:
| Parameter | Estimated Value | Notes |
|---|---|---|
| Peak Plasma Concentration (Cmax) | 0.5 - 1.0 μg/mL | Based on related compounds |
| Half-Life | Approximately 14 hours | Similar to fexofenadine |
| Bioavailability | Approximately 60% | May differ from fexofenadine |
These parameters would need confirmation through specific studies focused on decarboxy fexofenadine.
Metabolism and Transport
Some antihistamines, including fexofenadine, are known to interact with transporting systems. Fexofenadine specifically acts as a substrate for various transporter proteins that influence its absorption, distribution, and elimination . The structural differences in decarboxy fexofenadine might alter these transporter interactions, potentially affecting its pharmacokinetic profile and clinical efficacy.
Biological Activity and Research Findings
Antiallergic Effects
Research suggests that decarboxy fexofenadine, like fexofenadine, may suppress allergic responses by inhibiting histamine-induced symptoms. Studies with related compounds have demonstrated significant reductions in nasal symptom scores in patients exposed to allergens compared to placebo treatments .
In clinical evaluations of fexofenadine, the mean percentage reductions in symptoms included significant improvements in sneezing (39.2%) and nasal congestion (28.8%), suggesting similar potential benefits for decarboxy fexofenadine, though specific studies would be needed to confirm this .
Immunomodulatory Activity
Beyond simple H1 receptor antagonism, research on related compounds suggests potential immunomodulatory effects:
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Suppression of pro-inflammatory cytokines (IL-4 and IL-5)
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Reduction in T cell activation markers
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Decreased infiltration of immune cells associated with allergic reactions
These effects suggest a broader impact on the immune response than simple histamine receptor blockade, potentially making decarboxy fexofenadine valuable for treating various allergic and inflammatory conditions.
Comparison with Similar Compounds
Decarboxy Fexofenadine vs. Fexofenadine
The primary distinction between these compounds is the absence of the carboxyl group in decarboxy fexofenadine. This structural difference has several potential implications:
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Altered metabolism: The lack of a carboxyl group may change how the compound is processed by metabolic enzymes
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Different transport properties: Fexofenadine is known to interact with specific transport proteins; these interactions may differ for decarboxy fexofenadine
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Modified receptor binding: The absence of the carboxyl group could alter the binding affinity or specificity for the H1 receptor
Advantages Over Other Antihistamines
Like fexofenadine, decarboxy fexofenadine likely offers advantages over first-generation antihistamines, particularly regarding central nervous system effects. Clinical evaluations of related compounds have consistently shown minimal penetration of the blood-brain barrier, avoiding sedation while providing effective relief from allergy symptoms .
This characteristic makes it potentially valuable for patients requiring cognitive function during treatment, such as students, professionals operating machinery, or those driving vehicles.
Applications in Research and Medicine
Reference Standard in Analytical Chemistry
Decarboxy Fexofenadine serves as an important reference standard in analytical chemistry, ensuring accuracy and precision in measurements related to fexofenadine metabolism and antihistamine research. Its distinct chemical signature makes it valuable for identifying and quantifying related compounds in biological samples.
Pharmacological Research
The compound has significant value in pharmacological research, particularly for:
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Studying structure-activity relationships in antihistamines
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Investigating alternative mechanisms for treating allergic conditions
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Developing new therapeutic agents with improved efficacy or reduced side effects
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